molecular formula C19H15N3O3S B3714163 N-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide

N-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide

Cat. No.: B3714163
M. Wt: 365.4 g/mol
InChI Key: RSVVCFDJULSZFS-UHFFFAOYSA-N
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Description

N-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide typically involves the reaction of furan-2-carbonyl chloride with 4-aminophenylthiourea in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer research, it may interfere with signaling pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)furan-2-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(benzoylcarbamothioylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-17(13-5-2-1-3-6-13)22-19(26)21-15-10-8-14(9-11-15)20-18(24)16-7-4-12-25-16/h1-12H,(H,20,24)(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVVCFDJULSZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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